molecular formula C16H13ClN2O2 B2507065 (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone CAS No. 260549-57-3

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2507065
CAS No.: 260549-57-3
M. Wt: 300.74
InChI Key: FTMNWCNORUCWLR-UHFFFAOYSA-N
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Description

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a heterocyclic compound with a complex structure that includes both furan and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
  • (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone
  • (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone

Uniqueness

What sets (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone apart from similar compounds is its unique combination of functional groups and structural features. The presence of both furan and pyridine rings, along with the chlorophenyl moiety, imparts distinct chemical and physical properties that can be leveraged in various applications .

Properties

IUPAC Name

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMNWCNORUCWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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